

# 2,5-Dichlorobenzenesulfonyl chloride molecular weight

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## Compound of Interest

Compound Name: 2,5-Dichlorobenzenesulfonyl chloride

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An In-depth Technical Guide to **2,5-Dichlorobenzenesulfonyl Chloride**: Properties, Synthesis, and Applications

## Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **2,5-Dichlorobenzenesulfonyl chloride**, a pivotal reagent in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to offer field-proven insights into the compound's properties, synthesis, and critical applications, with a focus on the causality behind experimental choices.

## Core Compound Identification and Physicochemical Properties

**2,5-Dichlorobenzenesulfonyl chloride** (CAS No: 5402-73-3) is a highly reactive compound, primarily utilized as an intermediate in the synthesis of a wide array of organic molecules.<sup>[1][2]</sup> Its utility stems from the presence of the sulfonyl chloride functional group, which is a potent electrophile and an excellent leaving group, facilitating reactions with a variety of nucleophiles.

The compound's physical state can be ambiguous at ambient temperatures, as its melting point is close to standard room temperature. It is often described as a beige crystalline powder or a

colorless to light yellow liquid.[2][3] This dual state underscores the importance of controlled storage temperatures to maintain lot-to-lot consistency in a laboratory setting.

#### Diagram 1: Molecular Structure of **2,5-Dichlorobenzenesulfonyl Chloride**

Caption: Molecular structure of **2,5-Dichlorobenzenesulfonyl chloride**.

A summary of its key identifiers and properties is presented below for rapid reference.

Property	Value	Source(s)
Molecular Weight	245.51 g/mol	[3][4][5]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> Cl <sub>2</sub> O <sub>2</sub> S	[4][6]
CAS Number	5402-73-3	[1][2][4][6]
EC Number	226-453-6	[3][5]
Appearance	Beige crystalline powder / Colorless to light yellow liquid	[2][3]
Melting Point	36-37 °C	[2][3]
Flash Point	113 °C (235.4 °F) - closed cup	[3]
InChI Key	BXCOSWRSIISQSL- UHFFFAOYSA-N	[3]
SMILES	Clc1ccc(Cl)c(c1)S(Cl)(=O)=O	[3]

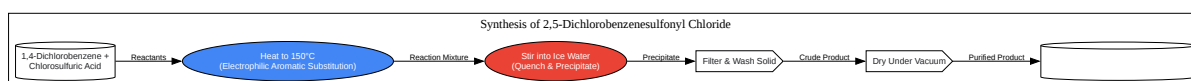
## Synthesis Pathway and Experimental Protocol

**Authoritative Grounding:** The most common industrial and laboratory-scale synthesis of **2,5-Dichlorobenzenesulfonyl chloride** involves the direct chlorosulfonation of 1,4-dichlorobenzene.[2] This reaction is a classic example of electrophilic aromatic substitution, where chlorosulfuric acid serves as the source of the electrophile, chlorosulfonium ion (+SO<sub>2</sub>Cl).

**Mechanistic Insight:** The two chlorine atoms on the benzene ring are ortho, para-directing deactivators. In 1,4-dichlorobenzene, the positions ortho to each chlorine atom (positions 2, 3,

5, and 6) are electronically deactivated. However, the reaction proceeds, and the substitution occurs at the 2-position due to a combination of steric and electronic factors, leading to the desired 2,5-disubstituted product. The high temperature (150 °C) is necessary to overcome the activation energy barrier imposed by the deactivated ring.[2]

Diagram 2: Synthesis Workflow



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Caption: Workflow for the synthesis of **2,5-Dichlorobenzenesulfonyl chloride**.

## Step-by-Step Synthesis Protocol

This protocol is a self-validating system. Successful synthesis will yield a product with the expected melting point and spectroscopic characteristics.

- **Reagent Preparation:** In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. Charge the flask with 1,4-dichlorobenzene.
- **Reaction Initiation:** Slowly add chlorosulfuric acid to the 1,4-dichlorobenzene with stirring. The reaction is exothermic and will generate HCl gas, which must be scrubbed.
  - **Causality:** Slow addition is critical to control the initial exotherm and prevent runaway reactions.
- **Heating:** Heat the reaction mixture to 150 °C and maintain this temperature for several hours.
  - **Causality:** This temperature provides the necessary activation energy for the sulfonation of the deactivated aromatic ring.[2]

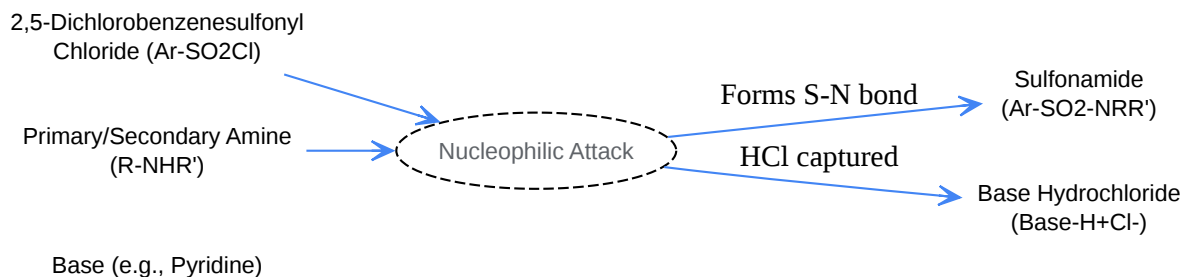
- **Reaction Quench:** After cooling to room temperature, carefully and slowly pour the reaction mixture into a beaker of crushed ice with vigorous stirring.
  - **Causality:** This step quenches any unreacted chlorosulfuric acid (hydrolyzing it to sulfuric acid and HCl) and precipitates the solid organic product, which is insoluble in the aqueous acidic mixture.
- **Isolation:** Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acids.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent like hexanes or by vacuum distillation.
- **Characterization:** Confirm the identity and purity of the product using techniques such as melting point determination (should be 36-37 °C), NMR, and IR spectroscopy.<sup>[2][7]</sup>

## Core Applications in Drug Development and Chemical Synthesis

The primary utility of **2,5-Dichlorobenzenesulfonyl chloride** lies in its ability to readily form sulfonamides.<sup>[1][2][8]</sup> Sulfonamides are a cornerstone pharmacophore found in a vast range of therapeutic agents, including antibacterials, diuretics, and anticonvulsants.

**Mechanism of Action:** The sulfur atom in the sulfonyl chloride is highly electrophilic. It reacts readily with nucleophilic primary or secondary amines to displace the chloride ion, forming a stable sulfur-nitrogen bond. The reaction typically requires a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct, driving the reaction to completion.

Diagram 3: Sulfonamide Formation Pathway



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Caption: General reaction scheme for the synthesis of sulfonamides.

## Representative Protocol: Synthesis of a Novel Sulfonamide

- Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine of interest in a suitable anhydrous solvent (e.g., dichloromethane or THF). Add a stoichiometric equivalent of a non-nucleophilic base like triethylamine.
  - Causality: An inert atmosphere is crucial because **2,5-Dichlorobenzenesulfonyl chloride** is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid, reducing yield. [9] The base is essential to scavenge the generated HCl.[10]
- Addition of Reagent: Cool the solution in an ice bath (0 °C). Slowly add a solution of **2,5-Dichlorobenzenesulfonyl chloride** in the same solvent dropwise.
  - Causality: The reaction is often exothermic. Cooling maintains control and prevents potential side reactions.
- Reaction: Allow the mixture to warm to room temperature and stir for several hours or until TLC/LC-MS analysis indicates the consumption of starting materials.
- Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted starting material, and finally with brine.

- Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid or oil via flash column chromatography or recrystallization to yield the pure sulfonamide.

This compound has also been investigated for the synthesis of benzoxazole benzenesulfonamide analogs and as a chemical modifier for polymers like Nylon 6, highlighting its versatility.[\[2\]](#)[\[3\]](#)

## Safety, Handling, and Storage

**2,5-Dichlorobenzenesulfonyl chloride** is a hazardous and corrosive material that requires careful handling.[\[9\]](#)[\[10\]](#) It can cause severe skin burns and eye damage, and its dust or vapors may cause respiratory irritation.[\[3\]](#)[\[11\]](#)

Hazard Statement	Description	Precautionary Statement
H314	Causes severe skin burns and eye damage.	P280: Wear protective gloves/clothing/eye protection/face protection.
H335	May cause respiratory irritation.	P261 / P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area.
(H290)	May be corrosive to metals.	P234: Keep only in original container.

### Handling:

- Always handle in a well-ventilated chemical fume hood.[\[9\]](#)
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[\[3\]](#)[\[9\]](#)
- Avoid contact with skin, eyes, and clothing. Do not breathe dust.[\[9\]](#)[\[10\]](#)

### Storage:

- Store in a tightly closed, corrosive-resistant container in a cool, dry, and well-ventilated area. [9]
- The compound is moisture-sensitive. Store under an inert gas (e.g., argon) to prevent degradation.[9]
- Store away from incompatible materials such as strong bases, alcohols, and water.

## Conclusion

**2,5-Dichlorobenzenesulfonyl chloride** is a versatile and powerful reagent for chemical synthesis. Its well-defined physicochemical properties and reactivity profile make it an indispensable building block, particularly for the construction of sulfonamide-containing molecules in drug discovery and development. While its hazardous nature demands rigorous safety protocols, a thorough understanding of its chemistry and handling requirements allows researchers to leverage its full synthetic potential effectively and safely.

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